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Compound of Interest

Compound Name: 4,4-Dimethyl-2-pentanol

Cat. No.: B1594796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,4-Dimethyl-
2-pentanol, a secondary alcohol of interest in various chemical research and development

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4,4-Dimethyl-2-pentanol,
providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 m 1H H-2 (CH-OH)

~1.5 s 1H OH

~1.3 m 2H H-3 (CH₂)

~1.15 d 3H H-1 (CH₃)

0.88 s 9H H-5 & (CH₃)₂-C4

Solvent: CDCl₃. Instrument Frequency: Not specified in the available data.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Carbon Assignment

~68 C-2 (CH-OH)

~53 C-3 (CH₂)

~32 C-4 (quaternary C)

~29 C-5 & (CH₃)₂-C4

~24 C-1 (CH₃)

Solvent: CDCl₃. Instrument Frequency: Not specified in the available data.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch (alcohol)

~2950 Strong C-H stretch (alkane)

~1365 Medium C-H bend (gem-dimethyl)

~1100 Strong
C-O stretch (secondary

alcohol)
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Mass Spectrometry (MS)
m/z Relative Intensity Proposed Fragment

116 Low [M]⁺ (Molecular Ion)

101 Moderate [M - CH₃]⁺

57 100% (Base Peak) [C(CH₃)₃]⁺

45 High [CH₃CHOH]⁺

41 Moderate [C₃H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are generalized and may be adapted based on the specific instrumentation

and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 4,4-Dimethyl-2-pentanol (approximately 5-10 mg) is

dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Data Acquisition:

¹H NMR: The proton NMR spectrum is acquired on a standard NMR spectrometer (e.g.,

300 or 500 MHz). A sufficient number of scans are signal-averaged to obtain a good

signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used. For identification

of the hydroxyl proton, a "D₂O shake" experiment can be performed. A drop of deuterium

oxide is added to the NMR tube, the tube is shaken, and the spectrum is re-acquired. The

peak corresponding to the O-H proton will disappear or significantly decrease in intensity.

¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse

sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are

generally required compared to ¹H NMR to ensure quantitative data for all carbon

environments, including quaternary carbons.
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Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS

signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As 4,4-Dimethyl-2-pentanol is a liquid, a neat sample can be analyzed

directly.

Attenuated Total Reflectance (ATR): A small drop of the neat liquid is placed directly onto

the ATR crystal (e.g., diamond or zinc selenide).

Transmission (Salt Plates): A drop of the neat liquid is placed between two infrared-

transparent salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is

recorded. The sample is then placed on the crystal or between the plates, and the sample

spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via Gas

Chromatography (GC-MS) for separation and analysis of a volatile liquid like 4,4-Dimethyl-
2-pentanol. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or

hexane) is injected into the GC.

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column

(e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up to

ensure good separation of the analyte from any impurities and the solvent.

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used to

generate charged fragments.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Visualizations
The following diagrams illustrate key experimental workflows and relationships in the

spectroscopic analysis of 4,4-Dimethyl-2-pentanol.
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Caption: General workflow for spectroscopic analysis of 4,4-Dimethyl-2-pentanol.
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Caption: Key fragmentation pathways of 4,4-Dimethyl-2-pentanol in Mass Spectrometry.

Molecular Structure and Proton Assignments ¹H NMR Chemical Shifts (ppm)
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Caption: Simplified ¹H NMR correlations for 4,4-Dimethyl-2-pentanol.

To cite this document: BenchChem. [Spectroscopic Profile of 4,4-Dimethyl-2-pentanol: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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